molecular formula C8H8FNO2 B1280551 5-Fluoro-1,3-dimethyl-2-nitrobenzene CAS No. 315-12-8

5-Fluoro-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1280551
CAS No.: 315-12-8
M. Wt: 169.15 g/mol
InChI Key: KDPQDERPJHLWGF-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyl-2-nitrobenzene: is an organic compound with the molecular formula C8H8FNO2 . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methyl groups, and a nitro group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1,3-dimethyl-2-nitrobenzene typically involves the nitration of 5-fluoro-1,3-dimethylbenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 5-Fluoro-1,3-dimethylbenzene

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Scientific Research Applications

Chemistry: 5-Fluoro-1,3-dimethyl-2-nitrobenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also investigated for its potential use in the development of pharmaceuticals .

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-1,3-dimethyl-2-nitrobenzene primarily involves its interactions with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards electrophilic attack. The fluorine atom can be substituted by nucleophiles, leading to the formation of various substituted products .

Comparison with Similar Compounds

  • 5-Fluoro-2-nitrotoluene
  • 4-Fluoro-2,6-dimethylaniline
  • 3,5-Dimethyl-4-nitrofluorobenzene

Comparison: 5-Fluoro-1,3-dimethyl-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in electrophilic and nucleophilic aromatic substitution reactions. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

5-fluoro-1,3-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPQDERPJHLWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505733
Record name 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315-12-8
Record name 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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